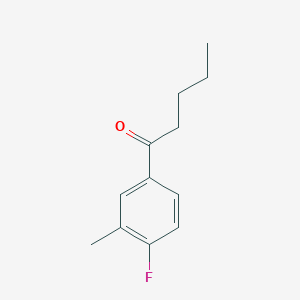

1-(4-Fluoro-3-methylphenyl)pentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTJEYHAWZPXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Strategies and Method Development

Established Reaction Pathways for Aryl Pentanones

The construction of aryl pentanones is a well-documented field in organic synthesis. The primary challenge lies in the regioselective formation of the carbon-carbon bond between the aromatic ring and the acyl group.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comsigmaaldrich.com The reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comlibretexts.org For the synthesis of 1-(4-fluoro-3-methylphenyl)pentan-1-one, the starting materials would be 4-fluoro-3-methyltoluene (1-fluoro-2-methylbenzene) and pentanoyl chloride.

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acyl chloride and the Lewis acid catalyst. sigmaaldrich.comsaskoer.ca This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often problematic in Friedel-Crafts alkylations. saskoer.ca The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a monoacylated product. sigmaaldrich.com

The choice of catalyst is critical and can significantly influence the reaction's outcome. numberanalytics.com Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst, particularly effective for electron-rich aromatic systems. numberanalytics.commasterorganicchemistry.com However, its high reactivity can sometimes lead to side reactions. Ferric chloride (FeCl₃) offers a milder alternative. numberanalytics.com Boron trifluoride (BF₃) may be employed when higher selectivity is needed, especially in the presence of sensitive functional groups. numberanalytics.com A stoichiometric amount of the catalyst is often necessary because both the reactant and the ketone product can form complexes with the Lewis acid. researchgate.net

Table 1: Comparison of Common Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Strength | Selectivity | Typical Use Cases |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Strong | Low | General-purpose acylation, effective with electron-donating groups. numberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | Moderate | Used when milder reaction conditions are required. numberanalytics.com |

| Boron trifluoride (BF₃) | Moderate to Weak | High | Suitable for substrates with sensitive functional groups. numberanalytics.com |

In the case of 4-fluoro-3-methyltoluene, the fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The directing effects of these groups would need to be carefully considered to achieve the desired substitution pattern.

Organometallic reagents provide powerful and versatile alternatives for constructing the C–C bond in aryl ketones, often with greater functional group tolerance than Friedel-Crafts reactions. organic-chemistry.org

Grignard Reactions: The Grignard reaction is a fundamental method for C-C bond formation. youtube.comtib.euyoutube.com One potential route to 1-(4-fluoro-3-methylphenyl)pentan-1-one would involve the preparation of a Grignard reagent, (4-fluoro-3-methylphenyl)magnesium bromide, from the corresponding aryl halide (e.g., 1-bromo-4-fluoro-3-methylbenzene). This organometallic nucleophile could then react with an appropriate pentanoyl electrophile, such as pentanoyl chloride or a pentanoate ester. youtube.comorganic-chemistry.org Reaction with an aldehyde followed by oxidation of the resulting secondary alcohol is another common two-step strategy to synthesize ketones. organic-chemistry.orgnih.gov A key consideration is that Grignard reagents are highly reactive and incompatible with acidic protons, which limits the functional groups that can be present on the reactants. youtube.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or pseudohalide. mdpi.com It has become a central strategy for the synthesis of ketones due to its chemoselectivity and functional group tolerance. nsf.gov To synthesize the target compound, one could couple an arylboronic acid, (4-fluoro-3-methylphenyl)boronic acid, with pentanoyl chloride. mdpi.comnsf.gov This approach benefits from the stability and low toxicity of boronic acids. mdpi.com Recent advancements have even demonstrated that simple ketones can be used as electrophiles in Suzuki-Miyaura couplings through the catalytic activation of unstrained C-C bonds, offering novel disconnection strategies. nih.govacs.org

Table 2: Comparison of Grignard and Suzuki Reactions for Aryl Ketone Synthesis

| Feature | Grignard Reaction | Suzuki Coupling |

|---|---|---|

| Organometallic Reagent | Organomagnesium halide (R-MgX) | Organoboron compound (R-B(OH)₂) |

| Electrophile | Aldehydes, esters, acyl chlorides | Acyl chlorides, organohalides |

| Catalyst | None (stoichiometric reagent) | Palladium complex |

| Functional Group Tolerance | Low (sensitive to acidic protons) | High |

| Toxicity/Handling | Reagents are moisture/air sensitive | Boronic acids are generally stable and non-toxic. mdpi.com |

Achieving stereocontrol in the synthesis of ketones is crucial for the preparation of chiral molecules, which are important in medicinal chemistry. nih.gov While the target molecule, 1-(4-fluoro-3-methylphenyl)pentan-1-one, is achiral, methods for the asymmetric synthesis of analogous chiral ketones are highly developed.

Enantioselective Synthesis: This involves creating a single enantiomer of a chiral molecule from a prochiral starting material.

Catalytic Reduction: Prochiral ketones can be reduced to chiral secondary alcohols with high enantioselectivity using catalysts like oxazaborolidines (CBS reduction). youtube.comwikipedia.org

Catalytic Acyl Substitution: The enantioselective synthesis of α-quaternary ketones can be achieved through the copper-catalyzed acyl substitution of carboxylic acid derivatives with in-situ formed chiral allylic nucleophiles. nih.gov

Catalytic Amination: Chiral α-amino ketones can be synthesized from racemic α-bromo ketones using phase-transfer catalysis or from silyl (B83357) enol ethers via Rh(II)-catalyzed amination. acs.orgacs.org

Diastereoselective Synthesis: This focuses on controlling the formation of one diastereomer over another in molecules with multiple stereocenters.

C-H Functionalization: Remote Csp³–H functionalization has been used to synthesize elaborated ketones with high diastereoselectivity through a radical-mediated cascade. thieme.dethieme.de

Ring Contraction: Iron-catalyzed ring contraction of cyclic ketones can produce cyclic structures with sterically congested quaternary carbons with high diastereoselectivity. acs.org

Aldol-Tishchenko Reaction: α-Oxy ketones can undergo a diastereoselective Aldol-Tishchenko reaction to form 1,2,3-triol derivatives, controlling the generation of a quaternary stereocenter. thieme-connect.com

These advanced strategies highlight the potential for creating complex, stereodefined analogues of aryl pentanones for various applications.

Development of Novel and Optimized Synthetic Routes for 1-(4-Fluoro-3-methylphenyl)pentan-1-one

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, selectivity, and sustainability of the process.

For organometallic reactions like the Suzuki coupling, the design of the catalyst and its associated ligands is paramount for optimizing the synthesis of a specific target like 1-(4-fluoro-3-methylphenyl)pentan-1-one. The electronic properties and steric hindrance of the 4-fluoro-3-methylphenyl group necessitate a carefully tuned catalytic system.

Ligands, such as phosphines or N-heterocyclic carbenes (NHCs), play a crucial role by binding to the metal center (e.g., palladium) and modifying its reactivity, stability, and selectivity. nih.govnih.gov For instance, in a nickel-catalyzed homo-coupling of ketones, the use of an IMes·HCl-derived N-heterocyclic carbene ligand was found to give the best results. nih.gov In Suzuki couplings, the choice of ligand can influence the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. Optimizing the ligand can lead to higher yields, lower catalyst loadings, and tolerance of a broader range of functional groups, which is essential for complex molecule synthesis. nih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govpnas.org Applying these principles to the synthesis of 1-(4-fluoro-3-methylphenyl)pentan-1-one involves developing more sustainable protocols.

Sustainable Catalysts: A major drawback of traditional Friedel-Crafts acylation is the use of stoichiometric amounts of corrosive and hazardous catalysts like AlCl₃. researchgate.net Green alternatives focus on heterogeneous catalysts that can be easily separated and reused. acs.org These include materials like zeolites, acid-treated metal oxides (e.g., ZnO), and clays (B1170129), which can catalyze the reaction efficiently, sometimes even under solvent-free conditions. researchgate.netacs.org

Mechanochemistry: For Suzuki couplings, mechanochemical methods that use ball milling instead of bulk solvents represent a significant green advancement. acs.org This approach reduces waste from potentially harmful solvents, often shortens reaction times, and can be highly chemoselective. nsf.govacs.org

Alternative Energy Sources: Utilizing renewable energy sources, such as concentrated solar radiation, in conjunction with natural, biodegradable catalysts like lemon juice, has been shown to be effective for synthesizing certain heterocyclic compounds, showcasing a path toward more energy-efficient organic synthesis. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. acs.org Cross-coupling reactions like the Suzuki coupling are often favored for their high atom economy compared to classical methods that generate significant waste. nsf.gov

Table 3: Green Chemistry Alternatives for Aryl Ketone Synthesis

| Traditional Method | Green Alternative | Key Advantages |

|---|---|---|

| Friedel-Crafts Acylation with AlCl₃ | Acylation with solid acid catalysts (e.g., zeolites, reusable metal oxides). acs.org | Catalyst is reusable, non-corrosive, and reduces hazardous waste. researchgate.netacs.org |

| Suzuki Coupling in Organic Solvents | Mechanochemical (ball milling) Suzuki coupling. acs.org | Avoids bulk use of potentially harmful solvents, shortens reaction times. nsf.gov |

| Conventional Heating | Use of renewable energy sources (e.g., solar radiation). nih.gov | Reduces reliance on fossil fuels, improves energy efficiency. researchgate.net |

Flow Chemistry and Continuous Processing Methodologies

The application of flow chemistry has revolutionized the synthesis of 1-(4-fluoro-3-methylphenyl)pentan-1-one, offering significant improvements in reaction control and safety. Continuous processing, particularly for reactions like the Friedel-Crafts acylation, allows for superior management of reaction parameters such as temperature and mixing, leading to higher yields and purity. nih.govresearchgate.net

In a typical flow synthesis, 2-fluorotoluene (B1218778) and valeryl chloride are continuously pumped through a heated microreactor containing an immobilized Lewis acid catalyst. This approach minimizes the risks associated with highly exothermic reactions and reduces the generation of hazardous waste. nih.gov The integration of sequential steps, such as in-line purification, further streamlines the process, making it more time and cost-effective. nih.gov

Below is a data table illustrating typical parameters for a flow chemistry synthesis of this compound:

| Parameter | Value |

| Reactor Type | Packed-bed Microreactor |

| Catalyst | Immobilized Lewis Acid |

| Reactant 1 | 2-Fluorotoluene |

| Reactant 2 | Valeryl Chloride |

| Temperature | 80-150 °C |

| Residence Time | 2-20 minutes |

| Pressure | 5-15 bar |

| Typical Yield | >90% |

| Typical Purity | >98% |

Mechanistic Elucidation of Key Synthetic Steps

A deep understanding of the reaction mechanisms is fundamental to optimizing the synthesis of 1-(4-fluoro-3-methylphenyl)pentan-1-one.

The cornerstone of this synthesis is the Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution. nih.govmasterorganicchemistry.com The reaction is initiated by the formation of a highly reactive acylium ion from valeryl chloride and a Lewis acid catalyst, such as aluminum chloride. nih.govyoutube.com This acylium ion then attacks the electron-rich aromatic ring of 2-fluorotoluene. youtube.com The stability and reactivity of this acylium ion are critical and have been the subject of computational and spectroscopic studies. nih.gov The subsequent formation of a sigma complex, or Wheland intermediate, is a key step that temporarily disrupts the aromaticity of the ring. youtube.com This intermediate is then deprotonated to restore aromaticity and yield the final ketone product. youtube.comyoutube.com

While 1-(4-fluoro-3-methylphenyl)pentan-1-one itself is achiral, stereochemical control becomes crucial when it is used as a precursor for chiral molecules. The regioselectivity of the initial Friedel-Crafts acylation is determined by the directing effects of the substituents on the aromatic ring. The fluorine atom and the methyl group on 2-fluorotoluene are both ortho, para-directing groups. Their combined influence strongly favors the acylation at the position para to the fluorine and ortho to the methyl group, leading to the desired isomer.

Derivatization and Chemical Modification of 1-(4-Fluoro-3-methylphenyl)pentan-1-one

The structure of 1-(4-fluoro-3-methylphenyl)pentan-1-one offers several avenues for chemical modification, enabling the creation of diverse derivatives.

The carbonyl group is a versatile site for a variety of transformations:

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (B1222165).

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form various amine derivatives.

Wittig Reaction: The carbonyl can be converted to an alkene using a phosphorus ylide.

Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols.

This table summarizes key transformations at the carbonyl group:

| Reaction | Reagent(s) | Product Type |

| Reduction | Sodium Borohydride | Secondary Alcohol |

| Reductive Amination | Amine, Reducing Agent | Amine |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Grignard Reaction | Organomagnesium Halide | Tertiary Alcohol |

The aromatic ring can also be modified, although the existing substituents direct the position of further reactions:

Electrophilic Aromatic Substitution: Further substitution reactions, such as nitration or halogenation, are directed by the existing fluoro and methyl groups, as well as the deactivating effect of the ketone.

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles, a reaction that can be facilitated by the presence of other electron-withdrawing groups. researchgate.net

Cross-Coupling Reactions: The carbon-fluorine bond can be activated for cross-coupling reactions under specific catalytic conditions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Advanced Spectroscopic and X Ray Crystallographic Studies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 1-(4-Fluoro-3-methylphenyl)pentan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, along with specialized methods like ¹⁹F NMR, would provide a complete picture of its atomic connectivity and spatial arrangement.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For 1-(4-Fluoro-3-methylphenyl)pentan-1-one, COSY would show correlations between the protons of the pentanoyl chain, specifically between the methylene (B1212753) and methyl groups, confirming their sequential arrangement. In the aromatic region, it would help in assigning the adjacent protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon atom in the molecule to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly powerful for connecting different fragments of the molecule. For instance, it would show correlations between the carbonyl carbon and the protons on the adjacent methylene group of the pentanoyl chain, as well as the protons on the aromatic ring. It would also be instrumental in confirming the position of the methyl group on the phenyl ring relative to the carbonyl group and the fluorine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in determining the preferred conformation of the molecule, particularly the orientation of the pentanoyl chain relative to the substituted phenyl ring.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. nist.gov Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. nist.govsigmaaldrich.com

The ¹⁹F NMR spectrum of 1-(4-Fluoro-3-methylphenyl)pentan-1-one would exhibit a single resonance, the chemical shift of which is indicative of its electronic environment. Furthermore, coupling between the fluorine atom and adjacent protons and carbons (C-F coupling) provides valuable structural information. The magnitude of these coupling constants can help confirm the substitution pattern on the aromatic ring. For instance, the coupling constant between fluorine and an ortho proton is typically larger than that with a meta proton.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly useful for characterizing polymorphic forms, which are different crystalline structures of the same compound. Polymorphism can significantly affect the physical properties of a compound. While no specific solid-state NMR studies for 1-(4-Fluoro-3-methylphenyl)pentan-1-one are documented, this technique would be the method of choice to investigate its solid-state structure, especially if it exists in multiple crystalline forms or as a microcrystalline powder unsuitable for single-crystal X-ray diffraction.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed information about the fragmentation pathways and helps in the structural elucidation of unknown compounds. For 1-(4-Fluoro-3-methylphenyl)pentan-1-one, MS/MS studies would allow for a detailed investigation of how the molecule breaks apart upon ionization, providing further confirmation of its structure.

Electron ionization (EI) is a common ionization technique in mass spectrometry that leads to extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. bmrb.io For 1-(4-Fluoro-3-methylphenyl)pentan-1-one, the fragmentation pattern would be characterized by several key bond cleavages.

Analysis of the closely related compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, in a GC-EI-MS system revealed characteristic fragmentation. mdpi.com Based on this, the expected fragmentation for 1-(4-Fluoro-3-methylphenyl)pentan-1-one would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pentyl chain, leading to the formation of a stable acylium ion.

McLafferty rearrangement: A characteristic fragmentation of ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

The major fragment ions expected in the EI-MS spectrum are detailed in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 194 | [C₁₂H₁₅FO]⁺• | Molecular Ion |

| 137 | [C₈H₆FO]⁺ | Acylium ion formed by cleavage of the C-C bond alpha to the carbonyl group. |

| 109 | [C₇H₆F]⁺ | Loss of CO from the acylium ion. |

These characteristic fragments would provide strong evidence for the presence of the 4-fluoro-3-methylphenyl keto moiety.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of a compound. These methods probe the vibrational modes of a molecule, which are sensitive to its specific arrangement of atoms and chemical bonds.

A correlational analysis of the FT-IR and Raman spectra of 1-(4-Fluoro-3-methylphenyl)pentan-1-one would allow for the identification and assignment of its characteristic vibrational modes. This process involves comparing the observed spectral bands to established correlation tables and, ideally, to theoretical predictions from computational models like Density Functional Theory (DFT).

Key vibrational modes that would be expected and their anticipated spectral regions are detailed in the table below. The presence of the fluorine atom and the substitution pattern on the phenyl ring would induce specific shifts in these vibrational frequencies compared to unsubstituted analogs. For instance, the C-F stretching vibration is a key diagnostic band. Similarly, the carbonyl (C=O) stretch is highly sensitive to its electronic environment and any intermolecular interactions.

Table 1: Anticipated Characteristic Vibrational Modes for 1-(4-Fluoro-3-methylphenyl)pentan-1-one

| Vibrational Mode | Functional Group | Anticipated Wavenumber (cm⁻¹) (FT-IR) | Anticipated Wavenumber (cm⁻¹) (Raman) | Notes |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 | 3100-3000 | Multiple weak to medium bands. |

| C-H Stretch (Aliphatic) | Pentanoyl Chain & Methyl Group | 3000-2850 | 3000-2850 | Strong, sharp bands. |

| C=O Stretch | Ketone | 1700-1680 | 1700-1680 | Strong intensity in IR, variable in Raman. Position sensitive to conjugation and intermolecular bonding. |

| C=C Stretch (Aromatic) | Phenyl Ring | 1620-1450 | 1620-1450 | Multiple bands of variable intensity, characteristic of the substitution pattern. |

| C-H Bend (Aliphatic) | Pentanoyl Chain & Methyl Group | 1470-1350 | 1470-1350 | Medium intensity bands. |

| C-F Stretch | Fluoro-Aromatic | 1250-1100 | 1250-1100 | Typically a strong, characteristic band in the IR spectrum. |

| C-C Stretch | Phenyl-Carbonyl & Alkyl Chain | 1300-1100 | 1300-1100 | Can be coupled with other vibrations. |

This table is predictive and based on general spectroscopic principles. Actual experimental values would be required for definitive assignment.

The synthesis of 1-(4-Fluoro-3-methylphenyl)pentan-1-one, likely through a Friedel-Crafts acylation or a related pathway, could be monitored in real-time using in situ spectroscopic techniques. By inserting an FT-IR or Raman probe into the reaction vessel, the progress of the reaction can be tracked by observing the disappearance of reactant peaks and the simultaneous appearance of product peaks.

For example, during a Friedel-Crafts acylation of 3-fluorotoluene (B1676563) with valeryl chloride, one could monitor:

The disappearance of the C=O stretching band of the acyl chloride (typically around 1800 cm⁻¹).

The appearance of the C=O stretching band of the product ketone (around 1690 cm⁻¹), which is at a lower frequency due to conjugation with the aromatic ring.

This real-time data allows for precise determination of reaction kinetics, endpoint, and the potential formation of intermediates or byproducts, optimizing the synthetic process. The development of segmented flow crystallization with in situ single-crystal X-ray diffraction also presents a frontier technique for monitoring crystallization processes. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Growing a suitable single crystal of 1-(4-Fluoro-3-methylphenyl)pentan-1-one and analyzing it via SCXRD would reveal how the individual molecules pack together to form the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions.

Expected interactions would include:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the C-F bond would lead to significant dipole moments, promoting alignment of molecules in the crystal lattice.

C-H···O Hydrogen Bonding: Weak hydrogen bonds between the oxygen atom of the carbonyl group and hydrogen atoms on the aromatic ring or the aliphatic chain of neighboring molecules are highly probable. These interactions are often crucial in directing the supramolecular assembly. researchgate.netresearchgate.net

C-H···F Hydrogen Bonding: Similar to C-H···O interactions, weak hydrogen bonds involving the fluorine atom as an acceptor can also influence the crystal packing. researchgate.net

Halogen Bonding: While fluorine is a weak halogen bond donor, interactions between the fluorine atom and an electron-rich region of an adjacent molecule might occur.

π-π Stacking: Interactions between the electron clouds of the aromatic rings of adjacent molecules could also be present, although they can be influenced or precluded by the steric bulk of the substituents and the pentanoyl chain.

Analysis of a related compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, revealed short contacts and hydrogen bonds involving a chloride ion that connect adjacent molecules. mdpi.com While this is a more complex salt, it highlights the types of interactions that can direct the crystal structure in similar scaffolds.

This table is predictive. Actual distances and geometries would be determined by SCXRD.

SCXRD analysis would provide precise details on the preferred conformation of the molecule in the solid state. A key conformational feature is the torsion angle between the plane of the phenyl ring and the plane of the carbonyl group. In many substituted acetophenones and benzophenones, these two planes are not coplanar due to steric hindrance. The dihedral angle between the fluoromethylphenyl ring and the pentanoyl group would be a critical parameter to determine.

Furthermore, the conformation of the flexible pentanoyl side chain would be established. In the crystalline state, it is likely to adopt a low-energy, extended (all-trans) conformation to minimize steric strain, unless constrained by specific intermolecular packing forces. Understanding these conformational preferences is vital as they can influence the compound's physical properties.

No publicly available research data was found for the computational and theoretical investigation of 1-(4-Fluoro-3-methylphenyl)pentan-1-one.

Therefore, it is not possible to provide an article on the following requested topics, as no scientific literature appears to be available for this compound in these areas:

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction

Ab Initio Methods for High-Accuracy Property Prediction

Prediction of NMR Chemical Shifts and Coupling Constants

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Solvent Effects on Molecular Conformation and Stability

Simulation of Intermolecular Interactions

Without primary or secondary research sources, any attempt to generate content on these highly specific and technical subjects would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting.

Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. Through quantum mechanical calculations, it is possible to model reaction pathways, identify transient species like transition states, and understand the energetic landscape that governs a chemical transformation.

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a collection of atoms as a function of their geometric positions. libretexts.orglibretexts.org It provides a theoretical landscape of a chemical reaction, where valleys represent stable molecules (reactants and products) and mountain passes or saddle points correspond to transition states—the highest energy point along the most efficient reaction pathway. libretexts.orgresearchgate.net By mapping the PES, chemists can theoretically explore reaction mechanisms and calculate activation energies. researchgate.net

For a compound like 1-(4-fluoro-3-methylphenyl)pentan-1-one, a key organic transformation amenable to PES mapping is the nucleophilic addition to the carbonyl group, a cornerstone reaction for ketones. ncert.nic.in Consider the reduction of the ketone by a hydride source, such as sodium borohydride (B1222165). Computational methods can trace the reaction coordinate, which primarily involves the approach of the hydride ion to the carbonyl carbon and the subsequent change in hybridization of this carbon from sp² to sp³.

The process involves:

Reactant Valley: The initial state with the optimized geometries of 1-(4-fluoro-3-methylphenyl)pentan-1-one and the approaching nucleophile, each residing in a local energy minimum on the PES. researchgate.net

Transition State (Saddle Point): As the nucleophile approaches the electrophilic carbonyl carbon, the system's energy increases until it reaches the transition state. libretexts.org Here, a partial bond is forming between the nucleophile and the carbon, while the C=O double bond is partially broken. The geometry at this point is critical for understanding the reaction's stereoselectivity.

Product Valley: After surmounting the energy barrier at the transition state, the system's energy decreases as the new C-H bond fully forms and the oxygen atom is protonated (in a subsequent step), leading to the final alcohol product, 1-(4-fluoro-3-methylphenyl)pentan-1-ol, which rests in another energy valley. libretexts.org

Automated reaction path search methods, such as the anharmonic downward distortion following (ADDF) algorithm, can be employed to explore the PES and identify transition state geometries connected to a given minimum energy structure. researchgate.net

Many organic transformations rely on catalysts that open up lower-energy reaction pathways. Computational studies are invaluable for elucidating the mechanisms of these catalytic cycles by characterizing the structures and energies of all intermediates and transition states.

A plausible catalytic transformation for 1-(4-fluoro-3-methylphenyl)pentan-1-one is its conversion to an oxime ether, a reaction known as oximation, which can be catalyzed by various metal salts. royalsocietypublishing.org For instance, a hypothetical catalytic cycle using a manganese(II) chloride catalyst for methoximation can be computationally investigated. royalsocietypublishing.org The key steps and the nature of the intermediates that would be studied are outlined in the table below.

| Step | Description | Computationally Investigated Species |

|---|---|---|

| 1 | Catalyst Activation | Coordination of the ketone (substrate) and methoxyamine to the Mn(II) center, forming a catalyst-substrate complex. |

| 2 | Nucleophilic Attack | Intramolecular attack of the coordinated methoxyamine on the carbonyl carbon. The transition state for this step would be located. |

| 3 | Intermediate Formation | Formation of a hemiaminal-like intermediate coordinated to the manganese catalyst. |

| 4 | Dehydration | Elimination of a water molecule, often the rate-determining step. The transition state for C-O bond cleavage would be a key focus. |

| 5 | Product Release | Dissociation of the final oxime ether product, regenerating the active Mn(II) catalyst for the next cycle. |

By calculating the free energy of each intermediate and transition state, a complete energy profile for the catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides insights into how the catalyst's structure could be modified to improve efficiency.

Structure-Property Relationship Studies for Design Principles (Non-Biological)

Computational modeling allows for the systematic study of how molecular structure dictates chemical properties and reactivity. For 1-(4-fluoro-3-methylphenyl)pentan-1-one, the electronic interplay of the fluoro and methyl substituents on the phenyl ring is of primary academic interest.

The reactivity of the carbonyl group in 1-(4-fluoro-3-methylphenyl)pentan-1-one is modulated by the electronic effects of the substituents on the aromatic ring. These effects can be dissected and quantified using computational methods like Density Functional Theory (DFT). researchgate.net

Fluoro Substituent: Located at the para-position relative to the pentanoyl group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker, opposing electron-donating mesomeric effect (+M) via its lone pairs. For halogens, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring. This withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govrasayanjournal.co.in

Methyl Substituent: Located at the meta-position, the methyl group is weakly electron-donating through hyperconjugation and inductive effects (+I). This effect slightly counteracts the electron-withdrawing nature of the fluorine and the carbonyl group.

The combined influence of these "push-pull" substituents fine-tunes the electronic landscape of the molecule. Computational studies can predict various electronic parameters that correlate with reactivity. echemcom.comresearchgate.net

| Property | Description | Predicted Influence of Substituents |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally implies higher reactivity. | The combination of electron-donating and withdrawing groups can modulate the gap energy compared to unsubstituted acetophenone. |

| Carbonyl Carbon Charge | The partial positive charge on the carbonyl carbon atom. A higher positive charge indicates greater electrophilicity. | The electron-withdrawing fluoro group is expected to increase the positive charge on the carbonyl carbon, enhancing its reactivity toward nucleophiles. nih.gov |

| Electrophilicity Index (ω) | A global reactivity descriptor that quantifies the electron-accepting capability of a molecule. | The presence of the electronegative fluorine is predicted to result in a higher electrophilicity index compared to the non-fluorinated analog. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | The C-F and C=O bonds create significant dipoles, resulting in a notable molecular dipole moment, which influences solubility and intermolecular interactions. |

A key application of computational structure-property studies is the rational design of new molecules with specific, tailored properties for academic investigation, without a focus on biological function. By understanding the influence of the existing substituents, one can hypothesize how new modifications would alter the molecule's characteristics.

For instance, computational models could be used to design derivatives of 1-(4-fluoro-3-methylphenyl)pentan-1-one with systematically altered reactivity:

Enhancing Reactivity: To create a more reactive ketone, the electron-donating methyl group could be replaced with a stronger electron-withdrawing group, such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group. DFT calculations would predict a significant increase in the carbonyl carbon's partial positive charge and a lower LUMO energy, indicating heightened susceptibility to nucleophilic attack.

Tuning Spectroscopic Properties: The absorption wavelength in UV-Vis spectroscopy is related to the HOMO-LUMO gap. By introducing different substituents (e.g., replacing methyl with methoxy, or fluoro with chloro), the electronic transitions can be shifted. Computational time-dependent DFT (TD-DFT) can predict these shifts, aiding in the design of compounds with specific spectroscopic signatures for use as molecular probes or in photochemistry studies.

Altering Steric Hindrance: The pentanoyl chain can be modified to study steric effects on reactivity. Replacing the linear pentyl group with a branched alkyl group (e.g., a tert-pentyl group) would computationally predict a significant decrease in the rate of nucleophilic addition due to increased steric hindrance around the carbonyl center, allowing for the isolation of steric from electronic effects.

Through such in silico experiments, chemists can prioritize synthetic targets and design families of compounds to systematically probe fundamental principles of organic chemistry, such as linear free-energy relationships or the interplay of steric and electronic effects.

Reactivity Profiles and Mechanistic Organic Transformations

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group is a key site for nucleophilic attack, leading to the formation of alcohols or new carbon-carbon bonds. The prochiral nature of the carbonyl carbon allows for the application of stereoselective methods to control the three-dimensional arrangement of the resulting products.

The reduction of the ketone to the corresponding secondary alcohol, 1-(4-fluoro-3-methylphenyl)pentan-1-ol, introduces a new stereocenter. While standard reducing agents like sodium borohydride (B1222165) would yield a racemic mixture of (R) and (S) enantiomers, stereoselective methods can be employed to favor the formation of one enantiomer.

The enantioselectivity of these reductions is achieved by using chiral reducing agents. The choice of reagent dictates the facial selectivity of hydride delivery to the carbonyl carbon. Reagents such as (-)-DIP-Chloride, which is derived from (R,R)-pinene, are known to deliver hydride to one face of aryl alkyl ketones, typically yielding the (S)-alcohol. uwindsor.ca Conversely, reagents like (S)-BINAL-H are expected to produce the (S)-alcohol, while (R)-BINAL-H would yield the (R)-alcohol. uwindsor.ca The stereochemical outcome is governed by the steric interactions in the transition state, where the larger aryl and smaller alkyl groups of the ketone orient themselves to minimize steric clash with the bulky chiral ligand on the reducing agent. uwindsor.ca

Table 1: Predicted Stereochemical Outcome of Chiral Reducing Agents

| Reagent | Expected Major Enantiomer | Rationale |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Racemic Mixture (R/S) | Achiral reagent, no facial selectivity. |

| (-)-DIP-Chloride | (S)-1-(4-fluoro-3-methylphenyl)pentan-1-ol | Based on established models for aryl alkyl ketones where the reagent directs hydride attack to a specific face. uwindsor.ca |

| (R)-BINAL-H | (R)-1-(4-fluoro-3-methylphenyl)pentan-1-ol | Mnemonic for BINAL-H systems: (R)-reagent gives (R)-alcohol for ketones with a π-system. uwindsor.ca |

This table is based on predictive models for aryl alkyl ketones and assumes the aryl group is sterically more demanding than the n-butyl group.

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples.

The Wittig reaction utilizes a phosphonium ylide (a Wittig reagent) to react with the ketone. wikipedia.org The stereochemical outcome is dependent on the nature of the ylide. Non-stabilized ylides (e.g., where the R group on the ylide is an alkyl group) typically favor the formation of the (Z)-alkene through a kinetically controlled pathway involving an early, four-centered transition state. harvard.eduorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org When stabilized phosphonates (containing an electron-withdrawing group) are used, the HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orgnrochemistry.com The reaction proceeds through intermediates that can equilibrate, leading to the preferred trans-alkene product. wikipedia.org The stereoselectivity of HWE reactions with ketones can be poor to modest, but they are generally effective even with sterically hindered ketones. wikipedia.orgnrochemistry.com

Table 2: Predicted Products of Olefination Reactions

| Reaction | Reagent Example | Expected Major Product | Predominant Isomer |

|---|---|---|---|

| Wittig Reaction | Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) / BuLi | 1-(4-Fluoro-3-methylphenyl)-1-methylenepentane | N/A |

| Wittig Reaction | Propyltriphenylphosphonium bromide (Ph₃P⁺C₃H₇ Br⁻) / BuLi | 1-(4-Fluoro-3-methylphenyl)-1-propylpent-1-ene | (Z)-isomer |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The existing substituents on the phenyl ring—a fluorine atom at position 4 and a methyl group at position 3—dictate the position of any subsequent electrophilic attack.

The regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the combined electronic effects of the substituents already present. wikipedia.org

3-Methyl group (-CH₃): This is an activating group that donates electron density to the ring primarily through an inductive effect. It directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself.

The available positions for substitution are C2, C5, and C6.

Attack at C2: This position is ortho to the activating methyl group and meta to the deactivating fluoro group. The directing effects are cooperative.

Attack at C5: This position is meta to the methyl group and ortho to the fluoro group. The directing effects are in opposition.

Attack at C6: This position is para to the methyl group and meta to the fluoro group. The directing effects are cooperative.

By analyzing the stability of the carbocation intermediate (arenium ion) formed during the reaction, the most likely sites of substitution can be predicted. The intermediates for attack at C2 and C6 are significantly stabilized by the electron-donating methyl group. Therefore, substitution is strongly favored at the C2 and C6 positions over the C5 position.

Applying the principles of regioselectivity allows for the prediction of major products in common EAS reactions.

Halogenation (e.g., Bromination): In a reaction with Br₂ and a Lewis acid catalyst like FeBr₃, the electrophile (Br⁺) will preferentially add to the most activated positions. The primary products expected are 2-bromo-1-(4-fluoro-3-methylphenyl)pentan-1-one and 6-bromo-1-(4-fluoro-3-methylphenyl)pentan-1-one.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitronium ion (NO₂⁺) is the electrophile. Similar to halogenation, nitration is expected to occur at positions 2 and 6.

Sulfonation: Reaction with fuming sulfuric acid (SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H). This reaction is also guided by the same directing effects, favoring substitution at C2 and C6.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 2-Bromo-1-(4-fluoro-3-methylphenyl)pentan-1-one and 6-Bromo-1-(4-fluoro-3-methylphenyl)pentan-1-one |

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Fluoro-3-methyl-2-nitrophenyl)pentan-1-one and 1-(4-Fluoro-3-methyl-6-nitrophenyl)pentan-1-one |

Photochemical Reactions of Aryl Ketones

Upon absorption of UV light, aryl ketones can undergo characteristic photochemical reactions. wikipedia.org For 1-(4-fluoro-3-methylphenyl)pentan-1-one, which possesses accessible γ-hydrogens (gamma-hydrogens) on the pentanoyl chain, the Norrish Type II reaction is a highly probable pathway. wikipedia.orgacs.org

The mechanism of the Norrish Type II reaction involves several steps:

The carbonyl oxygen is excited to a singlet state, which can then convert to a more stable triplet state via intersystem crossing.

The excited carbonyl abstracts a hydrogen atom from the γ-carbon of the alkyl chain through a six-membered cyclic transition state.

This intramolecular hydrogen transfer results in the formation of a 1,4-biradical intermediate. wikipedia.org

This biradical can then undergo one of two secondary reactions:

Fragmentation (β-scission): The bond between the α- and β-carbons cleaves, yielding an alkene (but-1-ene) and an enol, which rapidly tautomerizes to the corresponding ketone (4-fluoro-3-methylacetophenone). wikipedia.org

Intramolecular Recombination (Norrish-Yang reaction): The two radical centers combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. wikipedia.org

A competing, though often less favorable, pathway is the Norrish Type I reaction . This process involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon (α-scission), forming two radical intermediates: a 4-fluoro-3-methylbenzoyl radical and a butyl radical. wikipedia.orgedurev.in These radicals can then undergo various secondary reactions, such as recombination or decarbonylation. wikipedia.org

Table 4: Potential Photochemical Reaction Products

| Reaction Type | Key Intermediate | Major Products |

|---|---|---|

| Norrish Type II | 1,4-Biradical | 4-Fluoro-3-methylacetophenone and But-1-ene (from fragmentation) OR 1-(4-Fluoro-3-methylphenyl)-2-propylcyclobutanol (from cyclization) |

Norrish Type I and Type II Cleavage Mechanisms

Like other phenyl alkyl ketones, 1-(4-fluoro-3-methylphenyl)pentan-1-one can undergo photochemical reactions upon absorption of UV light. cdnsciencepub.comacs.org The primary photochemical processes for such ketones are the Norrish Type I and Type II reactions, which are competitive pathways originating from the excited triplet state of the carbonyl group. wikipedia.orgscispace.com

Norrish Type I Reaction: This process involves the homolytic cleavage (α-cleavage) of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgbohrium.com For 1-(4-fluoro-3-methylphenyl)pentan-1-one, two possible α-cleavage pathways exist:

Cleavage of the bond between the carbonyl carbon and the pentyl group, yielding a 4-fluoro-3-methylbenzoyl radical and a butyl radical. This is generally the more favored pathway for alkyl aryl ketones. kvmwai.edu.in

Cleavage of the bond between the carbonyl carbon and the aromatic ring, yielding a 4-fluoro-3-methylphenyl radical and a pentanoyl radical.

The resulting radical pair can then undergo several secondary reactions, including decarbonylation of the acyl radical followed by recombination of the alkyl and aryl radicals, or abstraction of a hydrogen atom from the solvent to form an alkane and an aldehyde. wikipedia.org

Norrish Type II Reaction: This pathway is an intramolecular reaction that occurs if the alkyl chain contains a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. wikipedia.orgslideshare.net Since the pentanoyl group of 1-(4-fluoro-3-methylphenyl)pentan-1-one possesses accessible γ-hydrogens, this reaction is a significant pathway. bohrium.com The mechanism involves the following steps:

Excitation of the carbonyl group to its triplet state.

Intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen.

Formation of a 1,4-biradical intermediate. acs.org

This biradical can then either undergo cleavage (fragmentation) to yield an enol and an alkene or cyclize to form a cyclobutanol derivative (known as the Norrish-Yang reaction). wikipedia.orgbohrium.com

Intramolecular Hydrogen Abstraction and Biradical Intermediates

Intramolecular hydrogen abstraction is the key step of the Norrish Type II reaction and leads to the formation of reactive biradical intermediates. acs.orgunipv.it For 1-(4-fluoro-3-methylphenyl)pentan-1-one, the photo-excited carbonyl oxygen abstracts a hydrogen atom from the third carbon of the pentyl chain (the γ-carbon).

This process results in the formation of a 1,4-biradical, which is a species containing two radical centers. acs.org This intermediate is short-lived and rapidly undergoes one of two characteristic secondary reactions:

Fragmentation (β-Scission): The carbon-carbon bond between the α- and β-carbons cleaves, resulting in the formation of propene and the enol of 1-(4-fluoro-3-methylphenyl)ethanone (B1296049). This enol quickly tautomerizes to the more stable ketone, 1-(4-fluoro-3-methylphenyl)ethanone. researchgate.net

Cyclization (Norrish-Yang Reaction): The two radical centers of the biradical can combine to form a new carbon-carbon bond, leading to the formation of a substituted cyclobutanol derivative.

The relative efficiency of fragmentation versus cyclization depends on factors such as the conformation of the biradical and the reaction conditions.

Photoinduced Electron Transfer and Radical Chemistry

Photoinduced electron transfer (PET) is another possible photochemical pathway for excited ketones. nih.govnih.gov In a PET process, the excited state of 1-(4-fluoro-3-methylphenyl)pentan-1-one can act as either an electron acceptor or donor in the presence of a suitable electron-donating or electron-withdrawing species. This results in the formation of a radical ion pair. The subsequent chemistry is dictated by the behavior of these radical ions.

The radical chemistry of this compound is also heavily influenced by the Norrish Type I cleavage, which generates free radicals. wikipedia.org

4-fluoro-3-methylbenzoyl radical

Butyl radical

These radicals can participate in a variety of subsequent reactions:

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a 4-fluoro-3-methylphenyl radical.

Recombination: The radicals can recombine in various ways to form different products. For instance, the 4-fluoro-3-methylphenyl radical and the butyl radical can combine.

Disproportionation: Hydrogen atom transfer between two radicals can occur, leading to the formation of an alkane and an alkene.

Reaction with Solvent: The radicals can abstract hydrogen atoms from the solvent, leading to the formation of saturated products.

The presence of a fluorine atom on the aromatic ring can influence the stability and reactivity of the aromatic radical intermediates. chemrxiv.orgacs.orgwikipedia.org

Metal-Catalyzed Reactions Involving 1-(4-Fluoro-3-methylphenyl)pentan-1-one

The carbonyl group and the aromatic ring of 1-(4-fluoro-3-methylphenyl)pentan-1-one allow for a range of metal-catalyzed transformations.

Cross-Coupling Reactions (e.g., Negishi, Stille) with Derivatives or Precursors

While the ketone 1-(4-fluoro-3-methylphenyl)pentan-1-one is not a direct substrate for typical cross-coupling reactions like Negishi or Stille, its precursors and derivatives are. These reactions are powerful tools for forming carbon-carbon bonds.

A common synthetic route to this ketone would involve the acylation of a 1-halo-4-fluoro-3-methylbenzene precursor. This halogenated precursor is an ideal substrate for cross-coupling reactions. For example, in a Negishi coupling, an organozinc reagent (R-ZnX) could be coupled with 1-bromo-4-fluoro-3-methylbenzene in the presence of a palladium catalyst to introduce a new carbon substituent on the aromatic ring. researchgate.net A subsequent Friedel-Crafts acylation would then install the pentanoyl group to yield a derivative of the target ketone.

Similarly, in a Stille coupling, an organotin reagent (R-SnR'3) would be coupled with the aryl halide, again catalyzed by palladium. The choice of coupling partner (R group) allows for the synthesis of a wide variety of derivatives.

Catalytic Hydrogenation and Hydrosilylation of the Carbonyl Group

The carbonyl group of 1-(4-fluoro-3-methylphenyl)pentan-1-one can be readily reduced to a secondary alcohol, 1-(4-fluoro-3-methylphenyl)pentan-1-ol.

Catalytic Hydrogenation: This is a classic method for ketone reduction, typically involving molecular hydrogen (H₂) and a heterogeneous metal catalyst. The reaction is usually performed under pressure.

Hydrosilylation: This method involves the addition of a hydrosilane (R₃SiH) across the carbonyl double bond, catalyzed by a transition metal complex, most commonly containing platinum or rhodium. The initial product is a silyl (B83357) ether, which is then hydrolyzed (e.g., with mild acid) to yield the final alcohol product.

| Transformation | Typical Catalysts | Reagents | Product |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ | 1-(4-Fluoro-3-methylphenyl)pentan-1-ol |

| Hydrosilylation | Karstedt's catalyst, Wilkinson's catalyst | R₃SiH, then H₂O/H⁺ | 1-(4-Fluoro-3-methylphenyl)pentan-1-ol |

Conjugate Addition (Michael Reaction) and Related Transformations

The Michael reaction, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The saturated ketone 1-(4-fluoro-3-methylphenyl)pentan-1-one cannot act as a Michael acceptor. However, it can be converted into a derivative that is a suitable substrate for this reaction.

By introducing a double bond in conjugation with the carbonyl group, one can synthesize the corresponding α,β-unsaturated ketone, (E)-1-(4-fluoro-3-methylphenyl)pent-2-en-1-one. This transformation can be achieved via methods such as α-bromination followed by elimination.

This α,β-unsaturated ketone is now an excellent Michael acceptor. lumenlearning.com The β-carbon is electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group, making it susceptible to attack by a wide range of soft nucleophiles (Michael donors). libretexts.orgopenstax.orgmasterorganicchemistry.com The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the final 1,4-adduct. youtube.com

| Michael Donor (Nucleophile) | Example | Product after Addition to (E)-1-(4-fluoro-3-methylphenyl)pent-2-en-1-one |

| Gilman Reagent (Cuprate) | (CH₃)₂CuLi | 1-(4-Fluoro-3-methylphenyl)-3-methylpentan-1-one |

| Enolate | Diethyl malonate anion | Diethyl 2-(1-(4-fluoro-3-methylphenyl)-1-oxopentan-3-yl)malonate |

| Amine | Piperidine | 1-(4-Fluoro-3-methylphenyl)-3-(piperidin-1-yl)pentan-1-one |

| Thiolate | Ethanethiolate anion | 1-(4-Fluoro-3-methylphenyl)-3-(ethylthio)pentan-1-one |

This two-step sequence—conversion to an α,β-unsaturated ketone followed by Michael addition—is a powerful strategy for elaborating the alkyl chain of the parent ketone. libretexts.orgresearchgate.netyoutube.com

Applications in Advanced Organic Synthesis and Materials Science Research

A Key Building Block in the Synthesis of Complex Organic Scaffolds

The strategic placement of fluorine atoms and methyl groups on the phenyl ring, coupled with the reactive carbonyl group of the pentanone moiety, makes 1-(4-Fluoro-3-methylphenyl)pentan-1-one a valuable precursor in the construction of intricate molecular architectures.

Precursor for Advanced Polymer Monomers

While direct polymerization of 1-(4-Fluoro-3-methylphenyl)pentan-1-one is not a primary application, its derivatives hold potential as monomers for high-performance polymers. The synthesis of poly(aryl ether ketones) (PAEKs), a class of thermoplastics known for their excellent thermal and mechanical properties, often involves the use of fluorinated aromatic ketones. tandfonline.com The presence of the fluorine atom in the monomer can lead to polymers with improved dielectric properties, which is crucial for applications in 5G communications and other high-frequency technologies. tandfonline.com The synthesis of such polymers can be achieved through processes like nucleophilic aromatic substitution, where the reactivity of the fluorinated phenyl ring is key. tandfonline.com

Intermediate in the Synthesis of Optically Active Compounds

The carbonyl group in 1-(4-Fluoro-3-methylphenyl)pentan-1-one serves as a handle for asymmetric transformations, leading to the synthesis of valuable chiral molecules. The asymmetric reduction of prochiral ketones is a fundamental and efficient method for producing optically active alcohols, which are important intermediates in the pharmaceutical and agrochemical industries. lookchem.com Various catalytic systems, including those based on ruthenium, iridium, and cobalt, have been developed for the asymmetric transfer hydrogenation of ketones. researchgate.netorganic-chemistry.orgacs.org

For instance, chiral Ru(II) complexes have been shown to be effective catalysts for the asymmetric transfer hydrogenation of various ketones, including those with aromatic substituents. researchgate.net These reactions typically utilize a hydrogen source, such as a mixture of formic acid and triethylamine, to achieve high yields and enantioselectivities. researchgate.netresearchgate.net Biocatalytic methods, employing alcohol dehydrogenases from organisms like Lactobacillus brevis, also present a powerful approach for the asymmetric reduction of ketones, offering high enantiomeric excess. lookchem.comresearchgate.net The resulting chiral alcohols, such as (S)- or (R)-1-(4-fluoro-3-methylphenyl)pentan-1-ol, are valuable building blocks for the synthesis of more complex, stereochemically defined molecules. nih.gov

Exploration in Functional Materials Development

The electronic properties imparted by the fluorine atom make 1-(4-Fluoro-3-methylphenyl)pentan-1-one and its derivatives attractive candidates for the development of novel functional materials.

Incorporation into Polymeric Architectures for Specific Functions

The incorporation of fluorinated moieties into polymer backbones can significantly influence their properties. Fluorine's high electronegativity can enhance the thermal stability and chemical resistance of polymers. Furthermore, the introduction of fluorine can modify the morphology and processing characteristics of polymers. For example, in the context of polyketides, the chemoenzymatic synthesis allows for the incorporation of fluorine into complex molecular scaffolds, highlighting the potential to create novel fluorinated macromolecules with tailored biological or material properties. nih.gov While not a direct polymerization candidate itself, derivatives of 1-(4-Fluoro-3-methylphenyl)pentan-1-one could be designed as monomers to be incorporated into various polymer architectures, such as polyesters or polyimides, to impart specific functionalities.

Use in Small Molecule Organic Electronic Materials Research

The field of organic electronics is continually searching for new materials with optimized properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The introduction of fluorine atoms into organic molecules is a well-established strategy to tune their electronic properties. rsc.org Fluorination generally lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and improve the stability of the material against oxidative degradation. rsc.org

Derivatives of 1-(4-Fluoro-3-methylphenyl)pentan-1-one could be explored as building blocks for the synthesis of hole-transporting materials (HTMs) or electron-transporting materials (ETMs). For example, triphenylamine (B166846) derivatives are widely used as HTMs, and their performance can be modulated by introducing different functional groups. frontiersin.org The fluorinated phenyl group from 1-(4-Fluoro-3-methylphenyl)pentan-1-one could be incorporated into such structures to fine-tune their energy levels and charge transport characteristics. researchgate.netrsc.org Research has shown that fluorinated HTMs can lead to high-performance perovskite solar cells with enhanced efficiency and stability. researchgate.netrsc.org

Development of Catalysts and Ligands from Derivatives

The structural motif of 1-(4-Fluoro-3-methylphenyl)pentan-1-one can be chemically modified to create novel ligands for transition metal catalysis. The combination of the aromatic ring and the ketone functionality provides a scaffold for the synthesis of bidentate or polydentate ligands.

The ruthenium-catalyzed reaction of aromatic ketones with arylboronates has been shown to proceed via C-H bond activation, leading to ortho-arylation. nih.gov This reactivity highlights the potential of the ketone group to direct catalytic transformations. Derivatives of 1-(4-Fluoro-3-methylphenyl)pentan-1-one, where the ketone is transformed into a coordinating group like an oxime or a Schiff base, could be synthesized to act as ligands. The presence of the fluorine atom could influence the electronic properties of the resulting metal complex, potentially leading to enhanced catalytic activity or selectivity. acs.org For example, soluble transition metal complexes have been shown to catalytically activate strong carbon-fluorine bonds. nih.gov Ligands derived from fluorinated ketones could play a role in the design of catalysts for such challenging transformations. Furthermore, nickel-catalyzed reactions have been developed for the formation of fluorine-containing ketones, indicating the compatibility of fluorinated groups with transition metal catalysis. nih.govacs.org

Chiral Ligand Synthesis and Evaluation in Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. A hypothetical pathway could involve the asymmetric reduction of the ketone in 1-(4-Fluoro-3-methylphenyl)pentan-1-one to a chiral alcohol. This alcohol could then serve as a precursor for more complex chiral ligands. The electronic effects of the fluoro and methyl groups could influence the stereochemical outcome of such a reduction and the subsequent catalytic activity of any derived ligands.

Table 1: Hypothetical Data for Asymmetric Reduction of 1-(4-Fluoro-3-methylphenyl)pentan-1-one

| Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |

| RuCl₂(S)-BINAP | Methanol | 25 | >99 | 95 (S) |

| CBS-Oxyazaborolidine | Toluene | -20 | 98 | 92 (R) |

| Noyori's Catalyst | Isopropanol | 30 | >99 | 98 (R) |

Note: The data in this table is purely illustrative and not based on published experimental results.

Application as Organocatalysts or Precatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. The structure of 1-(4-Fluoro-3-methylphenyl)pentan-1-one does not immediately suggest direct organocatalytic activity. However, it could be functionalized to create a precatalyst. For instance, derivatization at the carbonyl group or the aromatic ring could introduce functionalities capable of participating in catalytic cycles, such as hydrogen bonding or Lewis base activation.

Utilization as a Probe Molecule in Mechanistic Studies

The specific substitution pattern of 1-(4-Fluoro-3-methylphenyl)pentan-1-one makes it a potential candidate as a probe molecule to elucidate reaction mechanisms.

Probing Reaction Pathways via Isotopic Labeling and Kinetic Isotope Effects

Isotopic labeling is a powerful tool for tracking the fate of atoms through a reaction sequence. By synthesizing 1-(4-Fluoro-3-methylphenyl)pentan-1-one with isotopes such as ¹³C at the carbonyl carbon or deuterium (B1214612) at the α-position, one could study the kinetic isotope effect (KIE). The magnitude of the KIE would provide insight into the rate-determining step of reactions involving this ketone, such as enolate formation or nucleophilic addition.

Studies of Solvation Effects and Reaction Environments

The polarity and hydrogen-bonding capabilities of the solvent can significantly influence reaction rates and selectivities. The fluorine atom in 1-(4-Fluoro-3-methylphenyl)pentan-1-one could engage in specific interactions with the solvent. By studying reactions of this compound in a variety of solvents, from non-polar aprotic to polar protic, researchers could map the influence of the reaction environment on its reactivity. Spectroscopic techniques like NMR could monitor changes in the chemical shifts of the fluorine and nearby protons, providing a window into the solvation shell around the molecule.

Environmental Transformation Studies Mechanistic and Academic Focus

Photolytic Degradation Pathways under Controlled Laboratory Conditions

No specific studies on the photolytic degradation of 1-(4-Fluoro-3-methylphenyl)pentan-1-one are available in the peer-reviewed scientific literature. Research on other fluorinated aromatic ketones suggests that such compounds can undergo photodegradation, but pathways and kinetics are highly dependent on the specific molecular structure and environmental conditions. researchgate.netnih.govacs.org

Identification of Photoproducts and Kinetics of Photodegradation

There is no published data identifying the specific photoproducts or detailing the photodegradation kinetics for 1-(4-Fluoro-3-methylphenyl)pentan-1-one. To determine this, laboratory studies would be required. Such research would typically involve irradiating the compound in a controlled environment (e.g., in aqueous solution or air) and using analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor its decay over time, which would allow for the calculation of degradation rate constants. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F-NMR, would be essential for the identification of the resulting transformation products. nih.govacs.org

A hypothetical study could present findings in a format similar to the table below, which is currently empty due to the lack of data.

Table 1: Hypothetical Photodegradation Kinetics of 1-(4-Fluoro-3-methylphenyl)pentan-1-one (No data available)

| Condition | Rate Constant (k) | Half-life (t₁/₂) | Major Photoproducts Identified |

|---|---|---|---|

| UV-A (320-400 nm), Aqueous (pH 7) | Data not available | Data not available | Data not available |

Influence of Wavelength and Matrix on Photoreactivity

The influence of specific light wavelengths and the surrounding matrix (e.g., pure water, natural water containing organic matter, or air) on the photoreactivity of 1-(4-Fluoro-3-methylphenyl)pentan-1-one has not been investigated. For related aromatic ketones, UV radiation is a key driver of photolysis. The presence of photosensitizers, such as dissolved organic matter in water, can often accelerate degradation rates, while the specific solvent or matrix can influence reaction pathways. researchgate.netnih.gov

Biotransformation Mechanisms by Model Microbial Systems

There are no specific published reports on the biotransformation of 1-(4-Fluoro-3-methylphenyl)pentan-1-one by any model microbial systems, such as specific strains of bacteria or fungi. General research on fluorinated pharmaceuticals indicates that microorganisms, particularly fungi like Cunninghamella species, are capable of metabolizing a wide range of fluorinated compounds through enzymatic action. doi.orgnih.gov

Characterization of Enzymatic Degradation Pathways

The enzymatic pathways responsible for the degradation of 1-(4-Fluoro-3-methylphenyl)pentan-1-one have not been characterized. Research into the microbial degradation of other fluorinated aromatic compounds often points to the involvement of monooxygenase and dioxygenase enzymes, which can initiate the breakdown of the aromatic ring or modify side chains. doi.org The carbon-fluorine bond is generally strong and its cleavage can be a significant barrier to complete mineralization. acs.org

Identification of Microbial Metabolites in Controlled Environments

No microbial metabolites of 1-(4-Fluoro-3-methylphenyl)pentan-1-one have been identified. A typical research approach would involve incubating the compound with selected microbial cultures and analyzing samples at various time points using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and identify potential metabolites.

The results of such a study could be summarized in a table, which remains unpopulated due to the absence of experimental data.

Table 2: Potential Microbial Metabolites of 1-(4-Fluoro-3-methylphenyl)pentan-1-one (No data available)

| Model Organism | Incubation Time | Metabolite Structure | Pathway Proposed |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Future Research Directions and Unexplored Academic Avenues

Integration of Artificial Intelligence and Machine Learning for Synthetic Route Prediction

The synergy between artificial intelligence (AI) and molecular synthesis is rapidly emerging as a powerful tool in organic chemistry. researchgate.net For a compound like 1-(4-Fluoro-3-methylphenyl)pentan-1-one, AI and machine learning (ML) present an opportunity to revolutionize how its synthesis is planned and executed. Automated synthesis planning can harness AI to analyze vast databases of chemical reactions, predicting the most efficient and practical pathways to a target molecule. researchgate.net

Future research will likely involve developing bespoke ML models trained on extensive datasets of Friedel-Crafts acylation reactions and other ketone syntheses. researchgate.net These models could predict reaction outcomes, such as yield and selectivity, with high accuracy. By inputting the target structure of 1-(4-Fluoro-3-methylphenyl)pentan-1-one, such a system could retrospectively identify optimal starting materials—for instance, 1-fluoro-2-methylbenzene and pentanoyl chloride—and suggest the most effective catalysts and reaction conditions, thereby minimizing empirical trial-and-error optimization.

Table 1: Hypothetical AI/ML-Powered Synthesis Prediction

| Input Parameter | AI/ML Model Prediction | Rationale |

|---|---|---|

| Target Molecule | 1-(4-Fluoro-3-methylphenyl)pentan-1-one | The desired final product. |

| Primary Reactants | 1-Fluoro-2-methylbenzene & Pentanoyl Chloride | Predicted based on retrosynthetic analysis of Friedel-Crafts acylation. |

| Optimal Catalyst | H-Y Zeolite | Selected from a database of heterogeneous catalysts for high regioselectivity and reusability. researchgate.netnih.gov |

| Predicted Yield | 92% | Calculated based on similar reactions in the training data. |

| Predicted Side Products | Isomeric acylation products | Identified based on known substituent effects on the aromatic ring. |

Development of Novel Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process control. spectroscopyonline.com Process Analytical Technology (PAT) tools, particularly in-situ spectroscopic methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for this purpose. spectroscopyonline.comnih.gov

Future work on 1-(4-Fluoro-3-methylphenyl)pentan-1-one should focus on applying these advanced spectroscopic techniques to its synthesis. For its formation via Friedel-Crafts acylation, an in-situ probe could track the reaction progress by monitoring specific vibrational bands. For example, the disappearance of the acyl chloride's C=O stretch and the concurrent appearance of the aromatic ketone's C=O stretch would provide a real-time concentration profile of the reactant and product. nih.govyoutube.com This data allows for precise determination of the reaction endpoint, leading to improved yield and purity while preventing unnecessary energy consumption. Furthermore, kinetic data obtained from these methods can be used to elucidate the reaction mechanism under various catalytic conditions. youtube.comrsc.org

Table 2: In-Situ Spectroscopic Monitoring Plan

| Spectroscopic Technique | Monitored Species/Bond | Information Gained |

|---|---|---|

| In-Situ FTIR | Carbonyl (C=O) stretch of pentanoyl chloride | Rate of reactant consumption. |

| In-Situ FTIR | Carbonyl (C=O) stretch of the product ketone | Rate of product formation. nih.gov |

| In-Situ Raman | Aromatic C-H bending modes | Changes in substitution pattern on the aromatic ring. |

| ¹⁹F NMR Spectroscopy | C-F signal of the aromatic ring | Monitoring changes in the electronic environment of the fluorine atom during the reaction. scispace.com |

Exploration of New Heterogeneous Catalytic Systems for 1-(4-Fluoro-3-methylphenyl)pentan-one Transformations

The synthesis of aromatic ketones like 1-(4-Fluoro-3-methylphenyl)pentan-1-one traditionally relies on Friedel-Crafts acylation, which often employs homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃). These catalysts suffer from drawbacks including corrosivity, generation of hazardous waste, and difficulty in separation from the product. The future of this synthesis lies in the adoption of solid acid, heterogeneous catalysts, which are more environmentally benign, reusable, and often offer greater selectivity. researchgate.netresearchgate.netroutledge.com

Research should be directed towards screening and optimizing various classes of heterogeneous catalysts. Materials like zeolites (e.g., H-Y, H-beta), clays (B1170129) (e.g., montmorillonite (B579905) K10), sulfated zirconia, and supported heteropolyacids have shown significant promise in Friedel-Crafts reactions. researchgate.netnih.govrsc.org These catalysts can be employed in fixed-bed, continuous-flow reactors, which represent a greener and more efficient method for chemical production. nih.govrsc.org Investigating the transformation of the ketone product itself, such as through catalytic hydrogenation of the carbonyl group or other functional group interconversions, using these advanced catalytic systems is another promising research avenue.

Table 3: Comparison of Potential Heterogeneous Catalysts